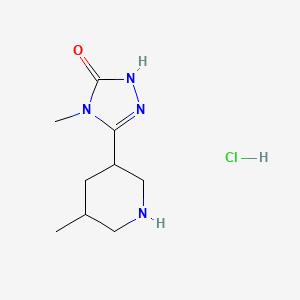

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Pyrimidine is much weaker base than pyridine and soluble in water . More specific physical and chemical properties for “4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride” are not available in the sources I found.Applications De Recherche Scientifique

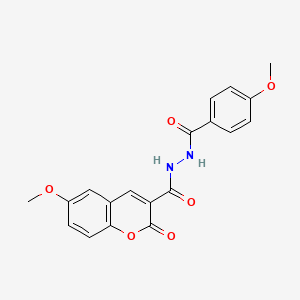

Synthesis and Anti-inflammatory Activity

A study focused on synthesizing a series of derivatives related to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, aiming to investigate their potential anti-inflammatory activities. The compounds were synthesized through the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one and tested against carrageenan-induced rat paw edema. The results indicated significant anti-inflammatory effects for most tested compounds, with derivatives showing comparable or superior potency to reference drugs Indomethacin and Celecoxib, but without ulcerogenic activity (Rabea et al., 2006).

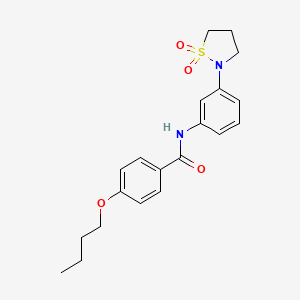

Anticonvulsant Properties and Potential Antispastic Agents

Another research explored the anticonvulsant properties of isomeric (alkylthio)-1,2,4-triazoles. The study highlighted that some 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles selectively antagonized strychnine-induced convulsions, suggesting their potential as antispastic agents. This finding indicates a functional similarity to glycine receptor agonists, which are known for their relevance in spasticity treatment. A particular compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, showed a decrease in hyperreflexia in a rat model of spasticity, pointing towards its therapeutic potential in spasticity management (Kane et al., 1994).

Biochemical Interactions and Pharmacological Profiles

Interaction with Angiotensin II Receptors

A series of N-phenyl-1H-pyrrole derivatives were investigated as AT1-selective angiotensin II receptor antagonists. The study used computer-assisted modeling and experimental approaches to develop novel compounds, some of which exhibited significant antagonistic effects in the rat uterine membrane receptor binding and rabbit aorta rings. This research provides insights into the structural parameters and biochemical interactions of these compounds, contributing to the understanding of their potential as angiotensin II receptor antagonists (Bovy et al., 1993).

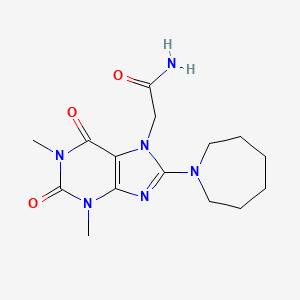

In Vivo Imaging of Fatty Acid Amide Hydrolase

The development of a PET tracer, [(11)C]MFTC, for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains was a significant advance. The tracer exhibited high uptake in FAAH-rich organs and allowed for the visualization of FAAH distribution in the brain. The study's findings contribute to the understanding of FAAH's role in various physiological processes and its potential as a target in neurological and psychiatric disorders (Kumata et al., 2015).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often involved in various intra- and intermolecular reactions .

Mode of Action

One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways . They can influence a wide range of biological activities and have been the subject of numerous scientific studies .

Pharmacokinetics

Piperidine derivatives, in general, are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVLGBXUJLOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C2=NNC(=O)N2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)

![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373479.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)